

The Physicochemical Landscape of DFTamP1: A Technical Guide to its Hydrophobicity and Cationicity

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Compound of Interest

Compound Name: DFTamP1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DFTamP1 is a de novo designed antimicrobial peptide (AMP) engineered for potent activity against Gram-positive bacteria, notably Methicillin-resistant *Staphylococcus aureus* (MRSA). Its design was guided by principles of high hydrophobicity and low cationicity, features that contribute to its efficacy and selectivity. This technical guide provides a comprehensive overview of the hydrophobic and cationic properties of **DFTamP1**, detailing its physicochemical characteristics, the experimental methodologies used to assess these properties, and its proposed mechanism of action.

Data Presentation: Physicochemical Properties of DFTamP1

The following tables summarize the key quantitative data related to the hydrophobicity and cationicity of **DFTamP1**. Where specific experimental data for **DFTamP1** is not publicly available, theoretical values derived from its amino acid sequence are provided, alongside typical ranges for antimicrobial peptides.

Table 1: Core Physicochemical Properties of **DFTamP1**

Parameter	Value	Method	Source
Amino Acid Sequence	GLLSLLSLLGKLL	N/A	[1](2)
Molecular Formula	C ₆₄ H ₁₁₈ N ₁₄ O ₁₆	Mass Spectrometry	[1](2)
Molecular Weight	1339.71 g/mol	Mass Spectrometry	[1](2)
Hydrophobic Residue Content	65%	Sequence Analysis	3
Net Positive Charge	+2	Sequence Analysis	3
Net Charge at Physiological pH (~7.4)	+1	Theoretical Calculation	[4](5--INVALID-LINK--
Isoelectric Point (pI)	9.7 (Calculated)	In Silico Prediction	6
Hydrophobic Moment (μH)	Data not available	Helical Wheel Projection	[1](7--INVALID-LINK--

Table 2: Antimicrobial and Hemolytic Activity of **DFTamP1**

Activity	Organism/Cell Type	Value	Unit
Minimum Inhibitory Concentration (MIC)	Staphylococcus aureus USA300	3.1	μM
Other Gram-positive bacteria	Data not available	μM	
Gram-negative bacteria	Inactive	μM	
50% Hemolytic Concentration (HC ₅₀)	Human Red Blood Cells	Data not available	μM

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of antimicrobial peptides like **DFTamP1** are provided below. These protocols are based on established standards and can be adapted for the specific analysis of **DFTamP1**.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Assessment

Objective: To determine the retention time of **DFTamP1**, which serves as an index of its overall hydrophobicity.

Methodology:

- **System:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size) is typically used for peptide separations.
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in water.
- **Mobile Phase B:** 0.1% TFA in acetonitrile (ACN).
- **Gradient:** A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV absorbance at 214 nm and 280 nm.
- **Procedure:** a. Dissolve lyophilized **DFTamP1** in Mobile Phase A to a final concentration of 1 mg/mL. b. Inject 20 μ L of the peptide solution onto the column. c. Run the gradient and record the chromatogram. d. The retention time (t_R) is the time at which the major peptide peak elutes. A longer retention time indicates greater hydrophobicity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of **DFTamP1** in different environments, particularly its propensity to form an α -helix in membrane-mimicking conditions.

Methodology:

- Instrument: A CD spectropolarimeter.
- Sample Preparation: a. Dissolve **DFTamP1** to a final concentration of 0.1-0.2 mg/mL in:
 - Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4) to represent a non-membranous environment.
 - A membrane-mimicking solvent, such as 50% trifluoroethanol (TFE) in buffer or in the presence of sodium dodecyl sulfate (SDS) micelles (e.g., 30 mM SDS).
- Cuvette: A quartz cuvette with a path length of 1 mm.
- Parameters:
 - Wavelength Range: 190-260 nm.
 - Scan Speed: 50 nm/min.
 - Bandwidth: 1.0 nm.
 - Data Pitch: 0.5 nm.
 - Accumulations: 3-5 scans are averaged.
- Procedure: a. Record a baseline spectrum of the buffer/solvent alone. b. Record the spectrum of the **DFTamP1** solution. c. Subtract the baseline from the sample spectrum. d. Analyze the resulting spectrum for characteristic α -helical signals (negative bands at ~208 and ~222 nm)[8](8, 17)(9).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of **DFTamP1** that inhibits the visible growth of a specific bacterium.

Methodology:

- Materials:
 - Sterile 96-well microtiter plates.
 - Bacterial culture in logarithmic growth phase (e.g., *S. aureus*).
 - Cation-adjusted Mueller-Hinton Broth (CAMHB).
 - **DFTamP1** stock solution.
- Procedure: a. Prepare a serial two-fold dilution of **DFTamP1** in CAMHB in the wells of the microtiter plate, typically ranging from 64 μ M to 0.125 μ M. b. Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL. c. Include a positive control (bacteria in broth without peptide) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed[10](10, 31)(11).

Hemolysis Assay

Objective: To assess the cytotoxicity of **DFTamP1** by measuring its ability to lyse red blood cells.

Methodology:

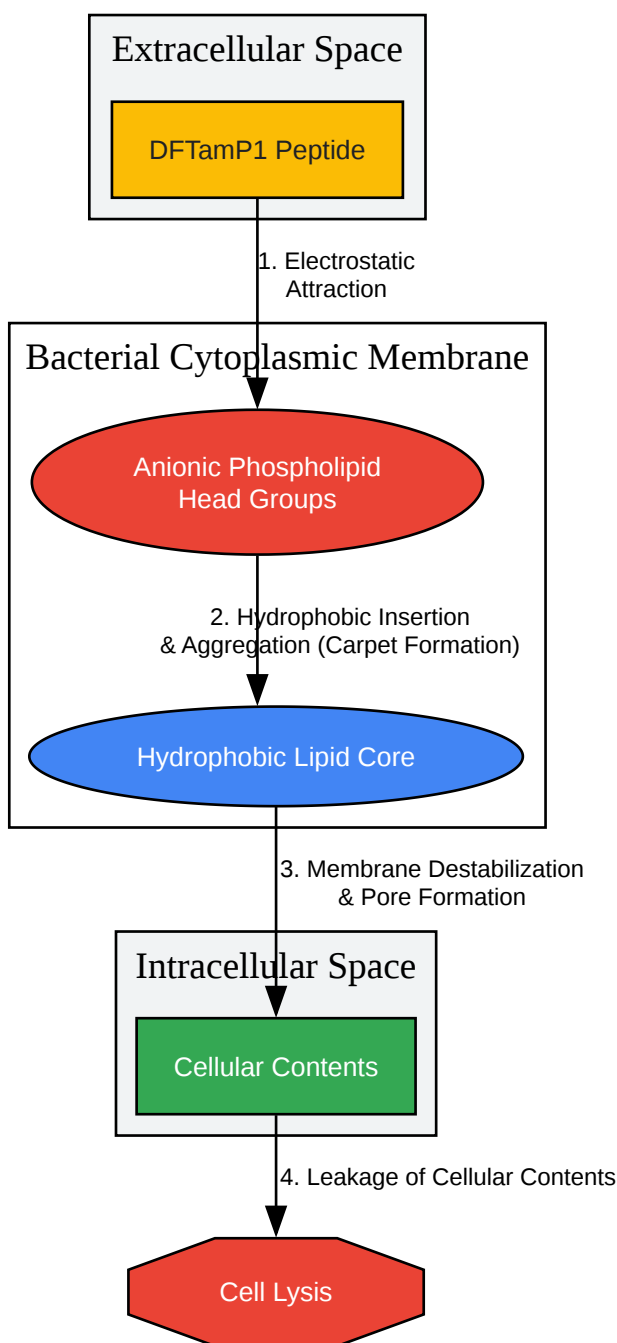
- Materials:
 - Freshly collected human red blood cells (hRBCs).
 - Phosphate-buffered saline (PBS).
 - Triton X-100 (for positive control).
 - **DFTamP1** solutions of varying concentrations.
- Procedure: a. Wash hRBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS. b. In a 96-well plate, add the hRBC suspension to serial

dilutions of **DFTamP1**. c. Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% lysis). d. Incubate the plate at 37°C for 1 hour. e. Centrifuge the plate to pellet intact cells. f. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release. g. Calculate the percentage of hemolysis relative to the positive control. The HC_{50} is the concentration of the peptide that causes 50% hemolysis.

Mandatory Visualizations

Proposed Mechanism of Action of **DFTamP1**

The high hydrophobicity and low cationicity of **DFTamP1** suggest a mechanism of action that involves direct interaction with and disruption of the bacterial cell membrane. The following diagram illustrates a proposed "carpet-like" mechanism.

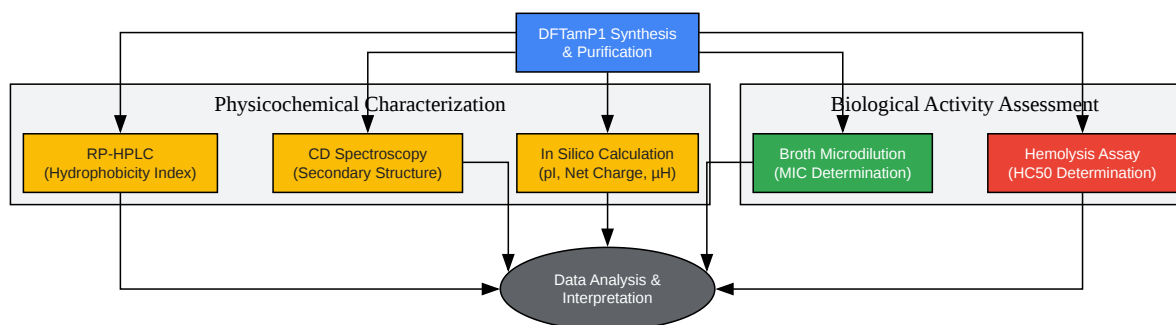


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Caption: Proposed "carpet-like" mechanism of **DFTamP1** action on bacterial membranes.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of the hydrophobicity and cationicity of an antimicrobial peptide like **DFTamP1**.



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Caption: Workflow for the physicochemical and biological characterization of **DFTamP1**.

Conclusion

DFTamP1 exemplifies a rational design approach to developing potent antimicrobial peptides. Its high hydrophobicity and low cationicity are key determinants of its efficacy against Gram-positive pathogens and its selectivity. This technical guide provides a framework for understanding and further investigating the physicochemical properties of **DFTamP1**. The provided experimental protocols and workflows serve as a valuable resource for researchers in the field of antimicrobial peptide development, facilitating standardized and comprehensive characterization of novel peptide candidates. Further experimental validation of the theoretical physicochemical parameters and a more detailed elucidation of its membrane disruption mechanism will be crucial for its potential therapeutic development.

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